2-Methyl-4-(2-phenylhydrazinylidene)-1-benzofuran-5(4H)-one
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Overview
Description
2-Methyl-4-(2-phenylhydrazinylidene)-1-benzofuran-5(4H)-one is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methyl group, a phenylhydrazinylidene moiety, and a ketone functional group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-phenylhydrazinylidene)-1-benzofuran-5(4H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-methylbenzofuran-5(4H)-one with phenylhydrazine under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Methylbenzofuran-5(4H)-one and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-phenylhydrazinylidene)-1-benzofuran-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the phenylhydrazinylidene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzofuran derivatives.
Scientific Research Applications
2-Methyl-4-(2-phenylhydrazinylidene)-1-benzofuran-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-phenylhydrazinylidene)-1-benzofuran-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-Methyl-4-(2-phenylhydrazinylidene)-1-benzofuran-5(4H)-one can be compared with other similar compounds, such as:
2-Methylbenzofuran: Lacks the phenylhydrazinylidene and ketone functional groups, resulting in different chemical and biological properties.
4-(2-Phenylhydrazinylidene)-1-benzofuran-5(4H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methyl-4-(2-phenylhydrazinylidene)-1-benzofuran:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
65874-39-7 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-4-phenyldiazenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C15H12N2O2/c1-10-9-12-14(19-10)8-7-13(18)15(12)17-16-11-5-3-2-4-6-11/h2-9,18H,1H3 |
InChI Key |
DRTLJHPCGLHMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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